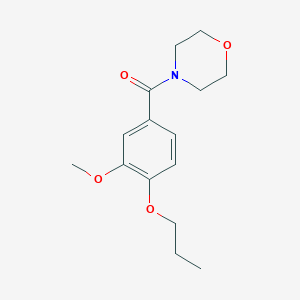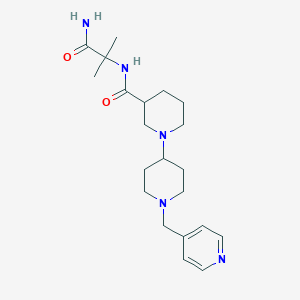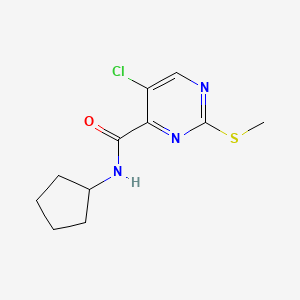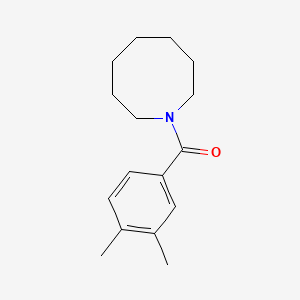
N-(2,5-dichlorophenyl)-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-1-butanesulfonamide, commonly known as DCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCB belongs to the family of sulfonamides, which are widely used in medicinal chemistry and drug design due to their antibacterial, antiviral, and antitumor properties.
作用機序
The mechanism of action of DCB involves the inhibition of ion channels by binding to specific sites on the channel protein. The binding of DCB to the channel protein alters its conformation, leading to a decrease in channel activity. The exact binding site of DCB on the channel protein is still under investigation, but it is believed to involve the interaction of the sulfonamide group with amino acid residues in the channel pore.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCB depend on the ion channel that is inhibited. Inhibition of the Kv1.3 channel has been shown to reduce the proliferation of T cells, which play a key role in the immune response. Inhibition of the KCa3.1 channel has been shown to reduce the migration of T cells and other immune cells to sites of inflammation. Inhibition of the TRPV1 channel has been shown to reduce pain sensation in animal models.
実験室実験の利点と制限
One advantage of using DCB in lab experiments is its high specificity for ion channels, which allows for the selective inhibition of specific channels without affecting others. This can be useful in studying the role of specific channels in physiological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using DCB is its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DCB. One area of interest is the development of new drugs based on DCB that target specific ion channels. Another area of interest is the investigation of the role of DCB in cellular signaling pathways, particularly those involving calcium signaling. Additionally, the use of DCB in animal models of disease, such as autoimmune disorders and chronic pain, could provide valuable insights into the pathogenesis of these conditions.
合成法
The synthesis of DCB involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to DCB by the addition of water. The yield of DCB can be improved by using a solvent such as acetonitrile and optimizing the reaction conditions.
科学的研究の応用
DCB has been used in various scientific research applications, including the development of new drugs, the study of ion channels, and the investigation of cellular signaling pathways. DCB has been shown to inhibit the activity of several ion channels, including the voltage-gated potassium channel Kv1.3, the calcium-activated potassium channel KCa3.1, and the transient receptor potential vanilloid 1 (TRPV1) channel. These channels are involved in a variety of physiological processes, including immune response, pain sensation, and neuronal excitability.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-3-6-16(14,15)13-10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNQLBNEBCWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5375036.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)


![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5375092.png)

![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5375122.png)
![2-chloro-4,5-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5375130.png)